
Thiazolidine, 2-methyl-2-(4-pentynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 2-methyl-2-(4-pentynyl)- is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .
Applications De Recherche Scientifique
Thiazolidine, 2-methyl-2-(4-pentynyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of thiazolidine, 2-methyl-2-(4-pentynyl)- involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones (a related class of compounds) exert their effects by stimulating the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiazolidine, 2-methyl-2-(4-pentynyl)- include:
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds known for their antidiabetic activity.
Phthalimido-thiazolidine-2,4-dione: A hybrid compound with potential anticancer activity.
Uniqueness
Thiazolidine, 2-methyl-2-(4-pentynyl)- is unique due to its specific structural features and the presence of a pentynyl group, which can influence its chemical reactivity and biological activity. This compound’s diverse range of applications in chemistry, biology, medicine, and industry further highlights its uniqueness and potential for future research and development .
Propriétés
Numéro CAS |
75606-56-3 |
|---|---|
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
2-methyl-2-pent-4-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3 |
Clé InChI |
UMXBPUMDAXXPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCS1)CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


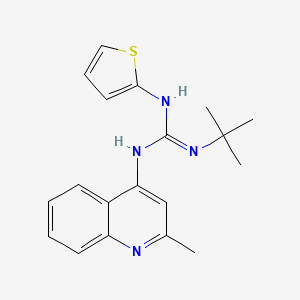
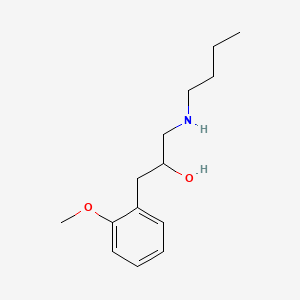
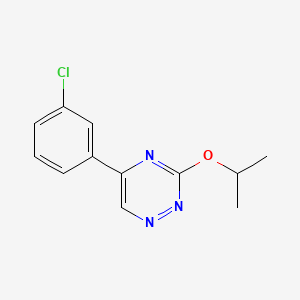
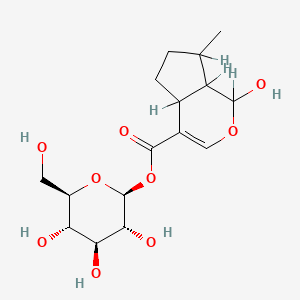
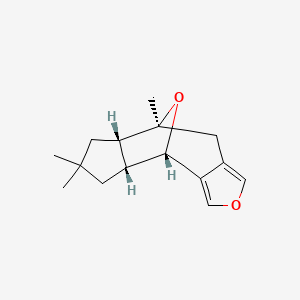

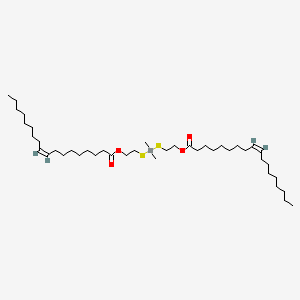

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
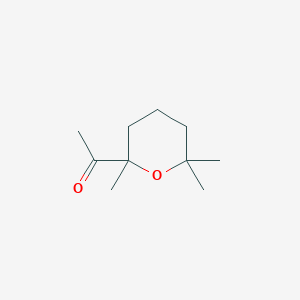
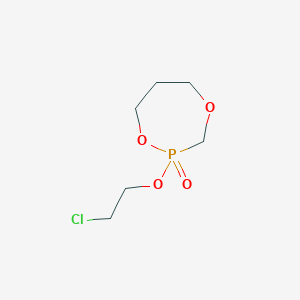


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
